molecular formula C11H10F2O3 B1462254 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid CAS No. 1049158-10-2

3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid

Cat. No.: B1462254
CAS No.: 1049158-10-2
M. Wt: 228.19 g/mol
InChI Key: NMUQGDKBFFHJPK-VOTSOKGWSA-N
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Description

3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid is an organic compound with the molecular formula C11H10F2O3 and a molecular weight of 228.19 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(difluoromethoxy)benzene.

    Reaction with But-2-enoic Acid: The 2-(difluoromethoxy)benzene is then reacted with but-2-enoic acid under specific conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques, including:

Chemical Reactions Analysis

Types of Reactions

3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-[2-(Methoxy)phenyl]but-2-enoic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    3-[2-(Trifluoromethoxy)phenyl]but-2-enoic acid: Contains a trifluoromethoxy group, leading to different chemical properties.

Uniqueness

3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(E)-3-[2-(difluoromethoxy)phenyl]but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-7(6-10(14)15)8-4-2-3-5-9(8)16-11(12)13/h2-6,11H,1H3,(H,14,15)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUQGDKBFFHJPK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC=CC=C1OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CC=CC=C1OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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